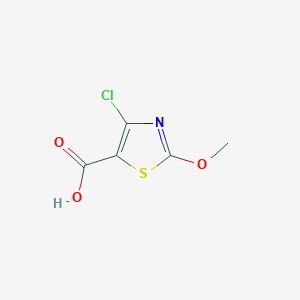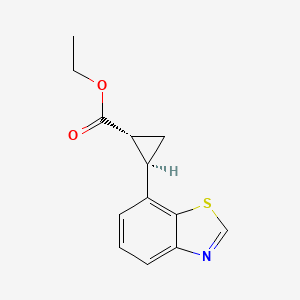
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate, commonly known as BTCP, is a cyclic compound that has been widely used in scientific research. BTCP is a synthetic compound that has been used in various laboratory experiments to investigate its mechanism of action, biochemical, and physiological effects. The compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of BTCP is not fully understood but is believed to involve the modulation of various signaling pathways. BTCP has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating inflammation and cell growth. Additionally, BTCP has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
BTCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTCP can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, BTCP has been shown to activate the PPARγ pathway, which plays a crucial role in regulating inflammation and cell growth.
実験室実験の利点と制限
BTCP has several advantages for lab experiments, including its synthetic nature, stability, and availability. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the investigation of BTCP. One potential direction is to investigate the compound's potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on the development of more efficient synthesis methods for BTCP and the investigation of its potential side effects and toxicity.
Conclusion:
BTCP is a synthetic compound that has gained significant attention due to its potential therapeutic applications in various diseases. The compound has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are still many unanswered questions about BTCP, the compound's potential therapeutic applications make it an exciting area of research for the future.
合成法
BTCP is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,3-benzothiazole-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine and dimethylformamide. The reaction produces BTCP, which can be purified using various methods, including column chromatography and recrystallization.
科学的研究の応用
BTCP has been widely used in scientific research due to its potential therapeutic applications. The compound has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that BTCP can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
特性
IUPAC Name |
ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)10-6-9(10)8-4-3-5-11-12(8)17-7-14-11/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGOLXOBBRWOD-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C3C(=CC=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C3C(=CC=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138039639 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

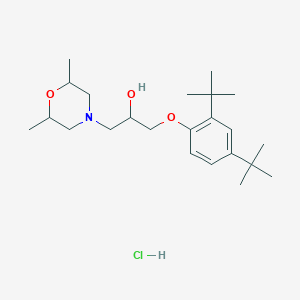

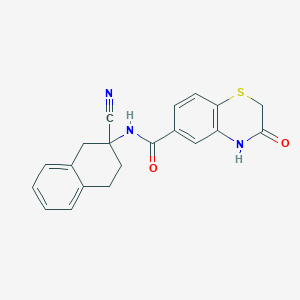


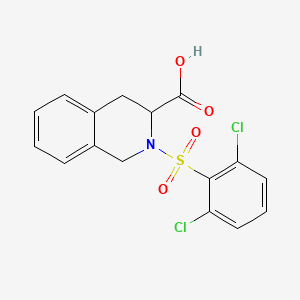
![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
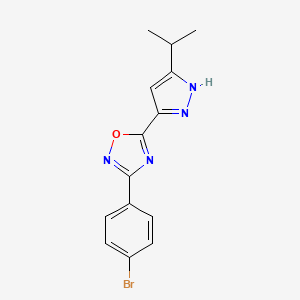
![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)

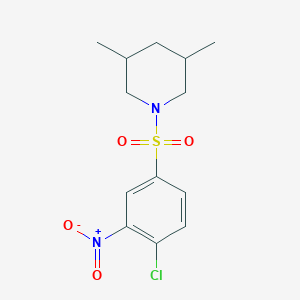
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
